Obscuraminol B
Overview
Description
Obscuraminol B is an organic compound with the molecular formula C16H31NO . It is an unsaturated 2-amino-3-ol compound .
Synthesis Analysis
The synthesis of this compound involves the use of samarium (II) iodide-mediated reactions . This reagent has been utilized in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 31 hydrogen atoms, and 1 nitrogen atom . The exact structure can be represented by the SMILES notation:CC(CCCCC=CCCCCCCC=C)O)N
. Physical And Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 253.43 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Obscuraminol B are currently unknown . It’s a useful organic compound for research related to life sciences
Biochemical Pathways
As a compound of interest in life sciences research , it’s likely that it interacts with multiple biochemical pathways, but these interactions and their downstream effects need to be further investigated.
properties
IUPAC Name |
(2S,3R,7Z)-2-aminohexadeca-7,15-dien-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,10-11,15-16,18H,1,4-9,12-14,17H2,2H3/b11-10-/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUFOQOJRNRZNB-JVSIQZEQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC=CCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCC/C=C\CCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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